2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a critical role in regulating apoptosis. BTA-EG6 has been shown to induce apoptosis in cancer cells and has potential therapeutic applications in cancer treatment.
Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated the antitumor potential of benzothiazole derivatives. For instance, Yurttaş, Tay, and Demirayak (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing considerable anticancer activity against various cancer cell lines, including those derived from neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015). These findings suggest the potential of such compounds in cancer therapy.
Antimicrobial Activity
Research by Chaudhari et al. (2020) explored the synthesis of benzimidazole-based derivatives, demonstrating significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting the utility of these compounds as promising MRSA inhibitors (Chaudhari et al., 2020). This highlights the potential application of similar benzothiazole derivatives in treating bacterial infections.
Anticonvulsant Evaluation
Nath et al. (2021) conducted a study on the anticonvulsant evaluation of benzothiazole acetamide derivatives, identifying compounds with significant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizures in mice (Nath et al., 2021). This suggests the therapeutic potential of such compounds in the management of epilepsy.
properties
IUPAC Name |
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-19(14-15-8-3-1-4-9-15)22-17-12-7-13-18-20(17)25-21(23-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHSLZVMWENEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2SC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.